Lithium benzofuran-2-sulfinate Lithium benzofuran-2-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14317515
InChI: InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C8H5LiO3S
Molecular Weight: 188.2 g/mol

Lithium benzofuran-2-sulfinate

CAS No.:

Cat. No.: VC14317515

Molecular Formula: C8H5LiO3S

Molecular Weight: 188.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium benzofuran-2-sulfinate -

Specification

Molecular Formula C8H5LiO3S
Molecular Weight 188.2 g/mol
IUPAC Name lithium;1-benzofuran-2-sulfinate
Standard InChI InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1
Standard InChI Key DUMDDGHNCSUHMI-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Lithium benzofuran-2-sulfinate consists of a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle—substituted at the 2-position with a sulfinate group (-SO₂⁻) bound to a lithium cation. The compound’s IUPAC name, lithium;1-benzofuran-2-sulfinate, reflects this arrangement . Key structural identifiers include:

  • SMILES: [Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-]

  • InChIKey: DUMDDGHNCSUHMI-UHFFFAOYSA-M

  • Molecular Formula: C₈H₅LiO₃S .

The lithium ion stabilizes the sulfinate anion through electrostatic interactions, enhancing its solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Physicochemical Properties

PropertyValueSource
Molecular Weight188.2 g/mol
Parent Compound1-Benzofuran-2-sulfinic acid
SynthonsOrganometallic reagents, DABSO

The compound’s aromatic benzofuran moiety contributes to its stability, while the sulfinate group confers nucleophilic reactivity, enabling participation in diverse chemical transformations .

Synthetic Methodologies

One-Pot Synthesis via Organometallic Intermediates

A landmark study demonstrated the efficient synthesis of lithium benzofuran-2-sulfinate using a one-pot, three-step protocol :

  • Generation of Sulfinate Salt: Reaction of benzofuran-2-ylmagnesium bromide with diethyl azodicarboxylate (DABSO) in THF yields the lithium sulfinate intermediate.

  • Sulfinyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) produces the corresponding sulfinyl chloride.

  • Amine Coupling: Reaction with morpholine or other amines furnishes sulfinamide derivatives (e.g., 2k) in yields exceeding 79% .

This method avoids purification of intermediates and operates under mild conditions (room temperature, nitrogen atmosphere), making it scalable for industrial applications .

Alternative Pathways

While the organometallic route predominates, other approaches include:

  • Metathesis Reactions: Exchange between sodium benzofuran-2-sulfinate and lithium salts.

  • Acid-Base Neutralization: Reaction of 1-benzofuran-2-sulfinic acid with lithium hydroxide.

Reactivity and Functionalization

Nucleophilic Sulfinate Group

The sulfinate anion acts as a soft nucleophile, participating in:

  • Sulfinamide Formation: Reaction with amines via sulfinyl chloride intermediates (e.g., synthesis of 2k with morpholine) .

  • Electrophilic Substitution: Arylation and alkylation at the sulfur center.

Coordination Chemistry

Lithium coordination modulates reactivity, as evidenced by:

  • Solvent-Dependent Behavior: Enhanced solubility in THF facilitates reactions with electrophiles.

  • Stabilization of Transition States: Lithium ions stabilize intermediates during sulfinyl chloride formation .

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

Lithium benzofuran-2-sulfinate serves as a precursor to sulfinamides—key chiral auxiliaries in asymmetric synthesis. For example:

  • Anticancer Agents: Sulfinamide derivatives exhibit activity in kinase inhibition assays.

  • Antiviral Compounds: Functionalized benzofuran sulfinates are explored for protease inhibition .

Materials Science

  • Lithium-Ion Batteries: Analogous lithium sulfinates are investigated as electrolyte additives, though direct applications remain underexplored .

  • Polymer Stabilizers: Sulfinate groups inhibit radical degradation in polymers.

Comparative Analysis with Related Compounds

CompoundKey FeaturesDistinguishing Attributes
Sodium BenzenesulfinateWater-soluble; common sulfinating agentLacks aromatic benzofuran system
Lithium MethanesulfinateSimpler aliphatic structureLower thermal stability
Benzothiophene SulfinateSulfur-containing heterocycleDifferent electronic properties

Lithium benzofuran-2-sulfinate’s fused aromatic system enhances stability and electronic delocalization compared to aliphatic or non-fused analogs .

Challenges and Future Directions

Limitations

  • Air Sensitivity: Lithium sulfinates require inert handling conditions.

  • Purification Complexity: Byproducts from organometallic reactions necessitate chromatographic separation .

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral sulfinamides.

  • Battery Applications: Exploring redox properties in lithium-sulfur batteries .

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